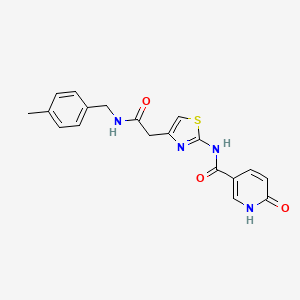

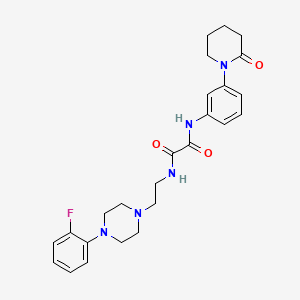

![molecular formula C24H28N4O3S3 B2526247 4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-84-5](/img/structure/B2526247.png)

4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. This particular derivative is characterized by the presence of a thiazolo[4,5-g][1,3]benzothiazole moiety, which is a fused heterocyclic system that may confer unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which share a similar thiazolidine core with the compound , were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and nearly quantitative yields .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, and their analysis often requires advanced techniques. In the case of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterization was achieved using a variety of methods including IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis . These techniques are crucial for confirming the structure of newly synthesized compounds, including the one under discussion.

Chemical Reactions Analysis

While the specific chemical reactions of 4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide are not detailed in the provided papers, the general reactivity of benzamide derivatives can involve interactions with various reagents to form new bonds or functional groups. The reactivity is often influenced by the substituents on the benzamide core and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are typically influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect properties such as solubility, melting point, and reactivity. For example, the solubility in water and the reaction conditions can be optimized based on the compound's characteristics, as seen in the green synthesis of related benzamide derivatives . The detailed properties of the specific compound would require empirical data from experimental studies.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Electrochemical C–H Thiolation for Benzothiazoles Synthesis : A metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides has been reported. This process offers a sustainable approach to producing benzothiazoles, a core structure related to the compound , highlighting its potential for diverse synthetic applications in pharmaceuticals and organic materials (Qian et al., 2017).

Green Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides : The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from substituted benzohydrazides, showcasing water as an optimal medium. This aligns with green chemistry principles and suggests the eco-friendly synthesis of thiazolidine-based structures, which could be related to exploring sustainable synthetic routes for the target compound (Horishny & Matiychuk, 2020).

Biological Activities

Antimicrobial Agents : The synthesis and screening of 2-phenylamino-thiazole derivatives have shown significant antimicrobial activity, suggesting the potential of thiazole-based compounds in developing new antimicrobial agents. This indicates the relevance of investigating similar structures for antimicrobial properties (Bikobo et al., 2017).

Anticancer Evaluation of Thiazole Derivatives : Research into N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has shown promising anticancer activity against several human cancer cell lines. This underscores the importance of thiazole and benzamide moieties in designing compounds with potential anticancer activities (Tiwari et al., 2017).

Applications in Materials Science

- UV Protection and Antimicrobial Properties : Thiazole azodyes containing sulfonamide moiety have been utilized for the UV protection and antimicrobial finishing of cotton fabrics. This application demonstrates the potential of thiazole derivatives in materials science, particularly in functionalizing textiles (Mohamed et al., 2020).

Propriétés

IUPAC Name |

4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S3/c1-4-6-14-28(15-7-5-2)34(30,31)18-10-8-17(9-11-18)23(29)27-24-26-20-13-12-19-21(22(20)33-24)32-16(3)25-19/h8-13H,4-7,14-15H2,1-3H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVBWVWNEYKULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

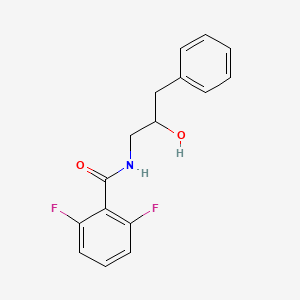

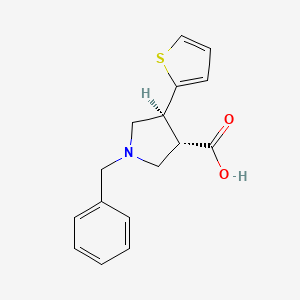

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

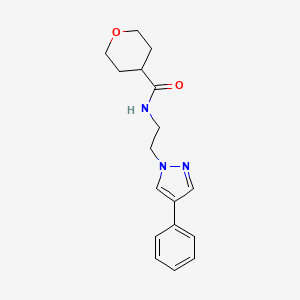

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)

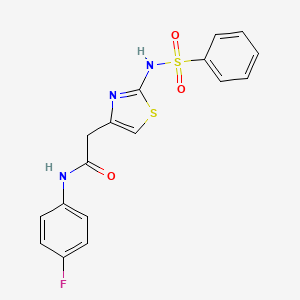

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2526175.png)

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)

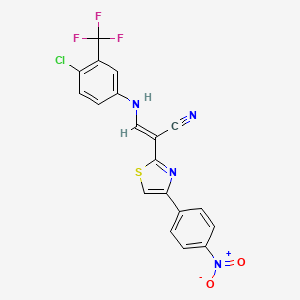

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)

![(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2526180.png)